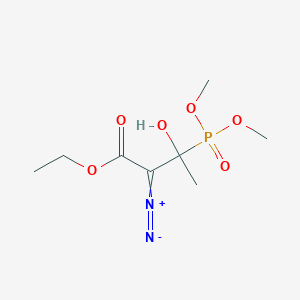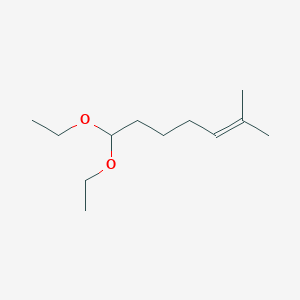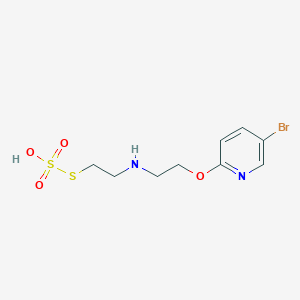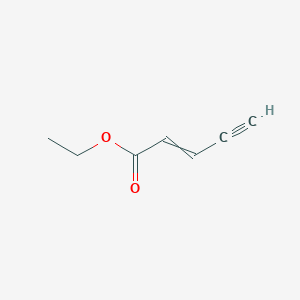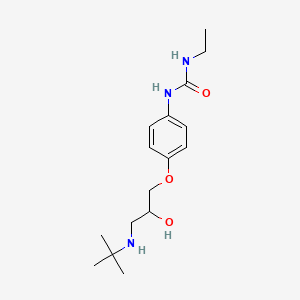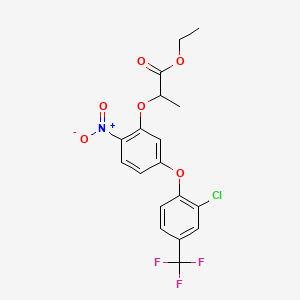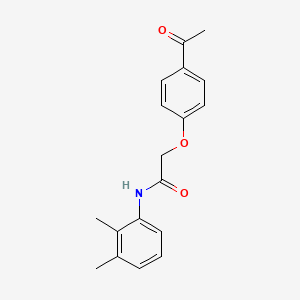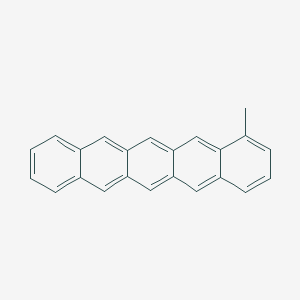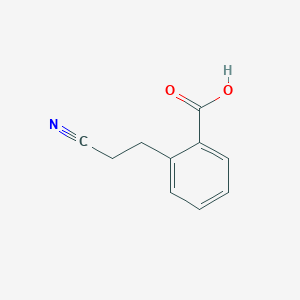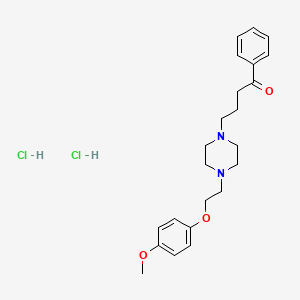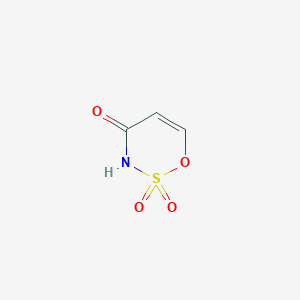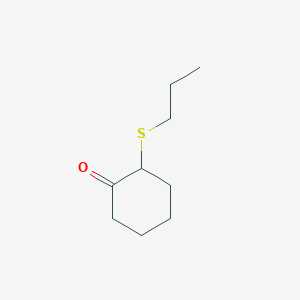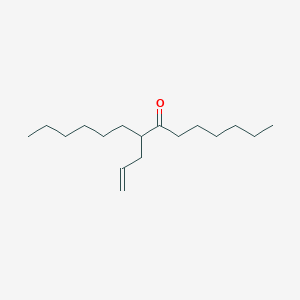
8-(Prop-2-EN-1-YL)tetradecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Prop-2-en-1-yl)tetradecan-7-one is an organic compound characterized by a long carbon chain with a ketone functional group at the seventh carbon and a prop-2-en-1-yl group attached to the eighth carbon. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-en-1-yl)tetradecan-7-one typically involves the alkylation of a tetradecanone precursor with a prop-2-en-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetradecanone, followed by the addition of the prop-2-en-1-yl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Prop-2-en-1-yl)tetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted alkenes or amines.
Wissenschaftliche Forschungsanwendungen
8-(Prop-2-en-1-yl)tetradecan-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Prop-2-en-1-yl)tetradecan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(Prop-2-en-1-yl)tetradecan-7-ol: Similar structure but with a hydroxyl group instead of a ketone.
8-(Prop-2-en-1-yl)tetradecan-7-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
8-(Prop-2-en-1-yl)tetradecan-7-one is unique due to its specific functional groups and structural arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ketone group allows for specific interactions with enzymes and receptors that are not possible with the hydroxyl or amine analogs.
Eigenschaften
CAS-Nummer |
50395-59-0 |
|---|---|
Molekularformel |
C17H32O |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
8-prop-2-enyltetradecan-7-one |
InChI |
InChI=1S/C17H32O/c1-4-7-9-11-14-16(13-6-3)17(18)15-12-10-8-5-2/h6,16H,3-5,7-15H2,1-2H3 |
InChI-Schlüssel |
VVXBKNVWVJMBON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=C)C(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



